molecular formula C12H21NO4 B13312759 2-{[(Tert-butoxy)carbonyl]amino}-4-methylidenehexanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-4-methylidenehexanoic acid

Cat. No.: B13312759
M. Wt: 243.30 g/mol
InChI Key: WBRVMEDSOSXMSR-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-4-methylidenehexanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-4-methylidenehexanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures . The general reaction scheme is as follows:

    Protection of the Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate in the presence of a base.

    Formation of the Hexanoic Acid Derivative: The protected amino group is then reacted with appropriate reagents to form the hexanoic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-4-methylidenehexanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-4-methylidenehexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-4-methylidenehexanoic acid involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group. This property is particularly useful in peptide synthesis, where selective deprotection is crucial .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)glycine
  • N-(tert-Butoxycarbonyl)alanine
  • N-(tert-Butoxycarbonyl)valine

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-4-methylidenehexanoic acid is unique due to its specific structure, which includes a methylidene group. This structural feature imparts distinct reactivity and stability compared to other BOC-protected amino acids .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

4-methylidene-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C12H21NO4/c1-6-8(2)7-9(10(14)15)13-11(16)17-12(3,4)5/h9H,2,6-7H2,1,3-5H3,(H,13,16)(H,14,15)

InChI Key

WBRVMEDSOSXMSR-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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